molecular formula C7H5NOS B1349826 3-Oxo-3-(thiophen-3-yl)propanenitrile CAS No. 69879-30-7

3-Oxo-3-(thiophen-3-yl)propanenitrile

Cat. No.: B1349826
CAS No.: 69879-30-7
M. Wt: 151.19 g/mol
InChI Key: IWPZODDPZNLDAM-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiophen-3-yl)propanenitrile: is an organic compound with the molecular formula C7H5NOS. It is characterized by the presence of a thiophene ring, a nitrile group, and a ketone group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Mechanism of Action

Mode of Action

It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.

Biochemical Pathways

If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(thiophen-3-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted nitriles or amides.

Scientific Research Applications

3-Oxo-3-(thiophen-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(thiophen-2-yl)propanenitrile
  • 2-Thenoylacetonitrile
  • 3-Oxo-3-(thiophen-3-yl)propionitrile

Uniqueness

3-Oxo-3-(thiophen-3-yl)propanenitrile is unique due to the position of the thiophene ring and the presence of both nitrile and ketone functional groups. This combination of structural features imparts distinct reactivity and potential biological activities compared to similar compounds.

Biological Activity

3-Oxo-3-(thiophen-3-yl)propanenitrile is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as duloxetine, an antidepressant. This compound features a cyano group and a ketone group on a propanene backbone, along with a thiophene ring, which enhances its biological activity and reactivity.

  • Molecular Formula : C₇H₅NOS
  • Molecular Weight : 151.18 g/mol

The structural attributes of this compound contribute to its reactivity and interactions with biological systems. The presence of the thiophene ring, known for its aromatic properties, plays a crucial role in the compound's pharmacological profile.

Pharmacological Applications

This compound is primarily recognized for its role in the synthesis of duloxetine through bioreduction processes involving microorganisms like Rhodotorula glutinis. This biocatalytic approach enables the production of chiral intermediates essential for pharmaceutical applications. The compound's ability to undergo selective bioreduction is pivotal in generating biologically active enantiomers that exhibit therapeutic effects.

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound has shown promising results in:

  • Inhibition of Type III Secretion Systems (T3SS) : Research indicates that compounds structurally similar to this compound can inhibit T3SS in pathogenic bacteria, reducing their virulence and potential for infection .

Study on Antidepressant Synthesis

A significant study highlighted the use of this compound in synthesizing (S)-Duloxetine. The bioreduction process yielded (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, demonstrating an efficient pathway for producing this antidepressant over 48 hours.

Inhibition Studies

Research has also focused on the compound's inhibitory effects on bacterial virulence factors. In particular, studies have shown that derivatives of this compound can significantly inhibit T3SS activity in Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Oxo-3-(thiophen-2-yl)propanenitrileSimilar structure but different thiophene positionUsed in analogous synthetic pathways
3-Oxo-3-(phenyl)propanenitrileContains a phenyl ring instead of thiopheneMore prevalent in industrial applications
2-Thienylacetic acidSimpler thiophene derivativePrimarily used in agricultural chemistry

The unique arrangement of functional groups in this compound enhances its reactivity compared to other derivatives, making it particularly valuable in drug development.

Properties

IUPAC Name

3-oxo-3-thiophen-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZODDPZNLDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372352
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69879-30-7
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.2 g. portion of β-amino-3-thiopheneacrylonitrile is added to 10 ml. of 1 N hydrochloric acid. A 40 ml. portion of methanol is added and the mixture is stirred for 3 hours. The mixture is evaporated in vacuo to a residue which is dissolved in 35 ml. of hot methanol and treated with charcoal. After cooling, petroleum ether is added, the mixture is filtered and the solid collected is discarded. The filtrate is allowed to evaporate and the residue is dissolved in 35 ml. of hot isopropanol and isoluble material filtered and discarded. The filtrate is cooled and the solid is collected giving the desired product as white plates, m.p. 87°-88° C.
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